4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide
Description
4-[Cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide is a sulfonamide derivative characterized by a central benzamide core substituted with a phenyl group at the N-position and a cyclohexyl(methyl)sulfamoyl moiety at the para position of the benzene ring.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-22(18-10-6-3-7-11-18)26(24,25)19-14-12-16(13-15-19)20(23)21-17-8-4-2-5-9-17/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHUWWSVZRQPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide typically involves the reaction of cyclohexylmethylamine with a sulfonyl chloride derivative, followed by coupling with a benzamide derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide with structurally related sulfonamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Findings
Substituent Effects on Activity :
- The N-alkyl groups on the sulfamoyl moiety significantly influence bioactivity. For instance, LMM11 (ethyl substituent) exhibits antifungal activity against C. albicans at 100 μg/mL, whereas LMM5 (benzyl substituent) requires only 50 μg/mL for similar efficacy . This suggests that bulkier substituents (e.g., benzyl) may enhance potency compared to smaller alkyl groups (e.g., ethyl or methyl).
- The core structure also modulates activity. Compounds with a 1,3,4-oxadiazole core (e.g., LMM11, LMM5) demonstrate antifungal properties, while benzenesulfonamide derivatives (e.g., N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide) are primarily studied for their crystallographic features .
Physicochemical Properties :
- Solubility : Sulfonamides with hydrophilic substituents (e.g., methoxymethyl in ) may exhibit improved aqueous solubility compared to lipophilic analogs (e.g., methylsulfanyl in BJ02050) .
- Molecular Weight : Higher molecular weight compounds like LMM5 (517.6 g/mol) may face challenges in bioavailability compared to lighter analogs like BJ02050 (424.5 g/mol) .
Structural Conformations :
- Crystallographic studies of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide reveal that the cyclohexyl ring adopts a chair conformation, which could stabilize intermolecular interactions (e.g., C–H···O hydrogen bonds) . Similar conformational rigidity may influence the target compound’s binding to biological targets.
Untested Potential: While this compound shares structural similarities with antifungal agents (LMM11, LMM5), its biological activity remains uncharacterized. By analogy, its benzamide core and cyclohexyl(methyl)sulfamoyl group may position it as a candidate for enzyme inhibition (e.g., thioredoxin reductase) or antimicrobial screening .
Biological Activity
4-[Cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide, with the chemical formula C17H24N2O2S, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C17H24N2O2S
- Molecular Weight : 320.45 g/mol
- CAS Number : 683265-58-9
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research suggests that compounds in the benzamide class can exhibit a range of pharmacological effects, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viruses such as HIV and Hepatitis B virus (HBV) by enhancing intracellular levels of antiviral proteins like APOBEC3G .
- Anticancer Properties : Benzamide derivatives have been studied for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are critical in cancer progression .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : By acting as a competitive inhibitor for enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : Through interactions with transcription factors or epigenetic modifiers.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
Case Studies and Experimental Data
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
